molecular formula C14H20N2O2 B4517999 2-(isobutyrylamino)-N-isopropylbenzamide

2-(isobutyrylamino)-N-isopropylbenzamide

Cat. No.: B4517999
M. Wt: 248.32 g/mol
InChI Key: FLABBDWICAPLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(isobutyrylamino)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.152477885 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Controlled Synthesis

2-(isobutyrylamino)-N-isopropylbenzamide is a key monomer in the synthesis of thermoresponsive polymers such as poly(N-isopropylacrylamide) (PNIPAM), which undergoes controlled polymerization. The use of chain transfer agents (CTAs) in reversible addition-fragmentation chain transfer (RAFT) polymerization enables the synthesis of polymers with specific molecular weights and distributions, applicable in drug delivery systems. This method demonstrates controlled/"living" polymerization characteristics, offering precise control over polymer architecture (Convertine et al., 2004).

Bioengineering Applications

In bioengineering, thermoresponsive polymers derived from this compound, such as PNIPAM, have been employed for the nondestructive release of biological cells and proteins. These materials facilitate studies on the extracellular matrix, cell sheet engineering, and tissue transplantation, highlighting their importance in bioengineering and tissue engineering applications (Cooperstein & Canavan, 2010).

Catalytic Applications

The compound has found use in catalytic applications, particularly in oxidative carbonylation reactions. These reactions are pivotal in synthesizing isoindolinone and isobenzofuranimine derivatives, demonstrating the versatility of this compound in facilitating diverse chemical transformations. Such applications underline its role in the development of new synthetic methodologies (Mancuso et al., 2014).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their inhibitory activities against various biological targets. For instance, compounds synthesized from this chemical scaffold have shown promise in inhibiting superoxide generation and elastase release by neutrophils, indicating potential anti-inflammatory and immunomodulatory applications (Chen et al., 2009).

Environmental and Safety Studies

This compound, through its derivatives and related compounds, has also been studied in the context of environmental and safety evaluations. Research on acrylamide, a related compound, has contributed to understanding its formation, distribution in foods, and potential health effects, emphasizing the importance of safety assessments in chemical research (Friedman, 2003).

Properties

IUPAC Name

2-(2-methylpropanoylamino)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9(2)13(17)16-12-8-6-5-7-11(12)14(18)15-10(3)4/h5-10H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLABBDWICAPLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.